molecular formula C12H18S B7998300 1-tert-Butyl-3-(ethylsulfanyl)benzene CAS No. 88315-69-9

1-tert-Butyl-3-(ethylsulfanyl)benzene

Cat. No.: B7998300
CAS No.: 88315-69-9
M. Wt: 194.34 g/mol
InChI Key: DFQFAUDRFOYSQS-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(ethylsulfanyl)benzene is an organic compound with the molecular formula C12H18S. It is characterized by a benzene ring substituted with a tert-butyl group and an ethylsulfanyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry and industry .

Preparation Methods

The synthesis of 1-tert-Butyl-3-(ethylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene can then undergo a thiolation reaction with ethylthiol to form this compound .

Industrial production methods often involve similar processes but are optimized for large-scale production. These methods typically use continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-tert-Butyl-3-(ethylsulfanyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl-3-(ethylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(ethylsulfanyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with key enzymes and proteins .

Comparison with Similar Compounds

1-tert-Butyl-3-(ethylsulfanyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butyl and ethylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-tert-butyl-3-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQFAUDRFOYSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530958
Record name 1-tert-Butyl-3-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88315-69-9
Record name 1-tert-Butyl-3-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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